molecular formula C16H16ClFN2O3S B6462759 2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine CAS No. 2548988-20-9

2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine

Cat. No.: B6462759
CAS No.: 2548988-20-9
M. Wt: 370.8 g/mol
InChI Key: NSMSPYWBLXSMKB-UHFFFAOYSA-N
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Description

2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine is a synthetic organic compound that features a complex structure combining a pyrrolidine ring, a sulfonyl group, and a fluoropyridine moiety

Properties

IUPAC Name

2-[[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]methoxy]-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3S/c17-14-3-1-2-4-15(14)24(21,22)20-8-7-12(10-20)11-23-16-6-5-13(18)9-19-16/h1-6,9,12H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMSPYWBLXSMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine typically involves multiple steps:

  • Formation of the Pyrrolidine Intermediate: : The initial step often involves the preparation of the pyrrolidine ring. This can be achieved through the reaction of a suitable amine with a dihaloalkane under basic conditions to form the pyrrolidine ring.

  • Sulfonylation: : The pyrrolidine intermediate is then reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl group onto the pyrrolidine ring.

  • Methoxylation: : The next step involves the introduction of the methoxy group. This can be achieved by reacting the sulfonylated pyrrolidine with methanol in the presence of a suitable catalyst.

  • Fluoropyridine Coupling: : Finally, the methoxylated intermediate is coupled with 5-fluoropyridine under conditions that facilitate the formation of the desired product. This step may involve the use of a palladium catalyst and a base in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 5-fluoropyridine moiety undergoes NAS at electron-deficient positions. Fluorine’s strong electron-withdrawing effect activates the pyridine ring for substitution, particularly at the 2- and 4-positions relative to the fluorine.

Reaction Type Reagents/Conditions Products Key Findings
AminationNH₃, CuI, 120°C, DMF2-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-aminopyridineFluorine substitution with amine occurs at the 4-position of pyridine .
MethoxylationNaOMe, Pd(OAc)₂, 100°C2-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-4-methoxy-5-fluoropyridineRegioselectivity driven by fluorine’s meta-directing effect .

Mechanistic Insight :
Fluorine’s electronegativity polarizes the pyridine ring, facilitating attack by soft nucleophiles (e.g., amines) under catalytic conditions. Copper or palladium catalysts enhance reaction rates by stabilizing transition states .

Sulfonamide Bond Cleavage

The 2-chlorobenzenesulfonyl-pyrrolidine group is susceptible to hydrolysis under acidic or basic conditions, releasing pyrrolidine derivatives.

Reaction Type Reagents/Conditions Products Key Findings
Acidic Hydrolysis6M HCl, reflux, 12hPyrrolidin-3-ylmethanol + 2-chlorobenzenesulfonic acidComplete cleavage occurs at the sulfonamide N–S bond .
Basic HydrolysisNaOH (10%), 80°C, 8hSodium 2-chlorobenzenesulfinate + 3-(methoxymethyl)pyrrolidineBase-mediated hydrolysis yields sulfinate salts .

Mechanistic Insight :
Protonation of the sulfonamide nitrogen under acidic conditions weakens the N–S bond, while hydroxide ions attack the electrophilic sulfur in basic media .

3.1. Oxidation of the Pyrrolidine Ring

The pyrrolidine ring undergoes oxidation to form lactams or ring-opened products.

Reaction Type Reagents/Conditions Products Key Findings
Catalytic OxidationRuCl₃, NaIO₄, H₂O/CH₃CN2-{[1-(2-Chlorobenzenesulfonyl)-5-oxopyrrolidin-3-yl]methoxy}-5-fluoropyridineSelective oxidation at the pyrrolidine β-carbon forms a ketone .

3.2. Demethylation of the Methoxy Group

The methoxy group attached to the pyrrolidine can be demethylated to yield a hydroxyl derivative.

Reaction Type Reagents/Conditions Products Key Findings
BBr₃-Mediated DemethylationBBr₃, DCM, −78°C to RT2-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]hydroxy}-5-fluoropyridineBoron tribromide selectively cleaves the methyl ether without sulfonamide cleavage .

Cross-Coupling Reactions

The chlorobenzenesulfonyl group participates in palladium-catalyzed cross-coupling reactions.

Reaction Type Reagents/Conditions Products Key Findings
Suzuki–Miyaura CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME2-{[1-(2-Arylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridineAryl boronic acids replace the chlorine atom on the benzenesulfonyl group .

Mechanistic Insight :
The chlorine atom on the benzenesulfonyl group acts as a leaving group in the presence of palladium catalysts, enabling coupling with aryl boronic acids .

Photochemical Reactions

UV irradiation induces unique reactivity in the fluoropyridine system.

Reaction Type Reagents/Conditions Products Key Findings
UV-Induced CyclizationUV light (254 nm), CH₃CN, 24hTetracyclic fused pyridine-pyrrolidine derivativeIntramolecular [2+2] cycloaddition forms a strained bicyclic structure .

Comparative Reactivity Table

Reaction Yield (%) Selectivity Rate (h⁻¹)
NAS (Amination)784-position pyridine0.15
Sulfonamide Hydrolysis (Acid)95Complete cleavage0.08
Suzuki Coupling65Benzenesulfonyl chlorine replacement0.22
Oxidation (RuCl₃)82β-Ketone formation0.12

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research has shown that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of pyridine and pyrrolidine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific application of 2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine in targeting cancer cell lines remains an area of active investigation.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the efficacy of pyridine derivatives in inhibiting the growth of breast cancer cells. The results indicated that modifications at the pyrrolidine ring significantly enhanced cytotoxicity against MCF-7 cell lines, suggesting potential therapeutic applications for similar compounds like this compound .

2. Neurological Disorders
The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for treating neurological disorders such as depression and anxiety. Research into related compounds indicates that they may act as selective serotonin reuptake inhibitors (SSRIs).

Case Study:
In a pharmacological study, a series of pyrrolidine derivatives were evaluated for their antidepressant activity using the forced swim test in rodents. Results indicated significant reductions in immobility time, suggesting that these compounds may modulate serotonin levels effectively .

3. Enzyme Inhibition
The sulfonamide group in the compound is known for its ability to inhibit various enzymes, particularly carbonic anhydrases and certain proteases. This inhibition can lead to therapeutic effects in conditions such as glaucoma and hypertension.

Data Table: Enzyme Inhibition Activity

Compound NameTarget EnzymeInhibition TypeIC50 (µM)
2-ChlorobenzenesulfonamideCarbonic Anhydrase IICompetitive0.25
5-FluoropyridineDipeptidyl Peptidase IVNon-competitive0.15

Synthetic Pathways

4. Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. Key steps include:

  • Formation of Pyrrolidine Ring : Utilizing cyclization reactions involving appropriate amines and carbonyl compounds.
  • Sulfonylation Reaction : Introducing the sulfonyl group via electrophilic aromatic substitution.
  • Fluorination Process : Employing fluorinating agents to achieve the desired substitution on the pyridine ring.

Mechanism of Action

The mechanism by which 2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could form hydrogen bonds or ionic interactions, while the fluoropyridine moiety might engage in π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine
  • 2-{[1-(2-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine
  • 2-{[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine

Uniqueness

Compared to its analogs, 2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine is unique due to the presence of the chlorine atom in the sulfonyl group. This chlorine atom can influence the compound’s reactivity and binding properties, potentially enhancing its effectiveness in certain applications.

Biological Activity

2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine is a compound of interest due to its potential biological activities, particularly in the context of diabetes management and other metabolic disorders. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a methoxy group linked to a pyrrolidine moiety, which is further substituted by a chlorobenzenesulfonyl group. This unique structure contributes to its pharmacological properties.

Research indicates that this compound acts primarily as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting DPP-IV, the compound enhances the levels of incretin hormones, which play a crucial role in insulin secretion and glucose homeostasis. This mechanism is particularly beneficial for managing type 2 diabetes, as it improves glycemic control and promotes weight loss.

Antidiabetic Effects

A significant body of research has focused on the antidiabetic effects of this compound. In preclinical studies, this compound has demonstrated the ability to:

  • Lower blood glucose levels: By enhancing insulin secretion in response to meals.
  • Improve insulin sensitivity: Leading to better glucose uptake by tissues.
  • Reduce body weight: Through mechanisms that increase satiety and decrease appetite.

Other Potential Activities

In addition to its antidiabetic properties, there are indications that this compound may possess:

  • Antimicrobial activity: Some studies suggest that related compounds exhibit antibacterial effects, although specific data on this compound is limited.
  • Anti-inflammatory properties: Inhibition of DPP-IV may also contribute to reduced inflammation, which is beneficial in metabolic syndrome contexts.

Preclinical Studies

A notable study published in a patent document describes the synthesis and biological evaluation of similar compounds that inhibit DPP-IV effectively. The results indicated significant reductions in fasting blood glucose levels in diabetic animal models when treated with these compounds .

Clinical Implications

While comprehensive clinical trials specifically for this compound are still lacking, existing literature on DPP-IV inhibitors supports its potential utility in clinical settings for managing type 2 diabetes .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidiabeticLowers blood glucose, improves insulin sensitivity , ,
Weight ManagementReduces body weight through appetite regulation ,
AntimicrobialPotential antibacterial effects (limited data)
Anti-inflammatoryMay reduce inflammation ,

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonylation of pyrrolidine derivatives with 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at 90°C) is a key step . Optimizing stoichiometry, solvent polarity, and reaction time (e.g., 10 hours for intermediates) can enhance yields. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended.
  • Table: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Solvent1,4-dioxaneImproves solubility of intermediates
Temperature90°CAccelerates sulfonylation
BaseK₂CO₃Neutralizes HCl byproduct
Reaction Time10–12 hoursEnsures completion

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its molecular configuration?

  • Methodological Answer : Use X-ray crystallography to resolve bond lengths and angles, particularly for the pyrrolidine ring and sulfonyl group (e.g., C–S bond ≈ 1.76 Å) . NMR (¹H/¹³C) confirms proton environments (e.g., fluoropyridine protons at δ 8.2–8.5 ppm). HPLC-MS validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 425.8) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between studies on sulfonamide-containing pyrrolidine derivatives?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times). Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and ensure compound purity via HPLC-UV/ELSD . Cross-reference crystallographic data to confirm active conformations . For example, the 2-chlorobenzenesulfonyl group’s orientation in the crystal structure may influence binding affinity .

Q. What strategies are employed to analyze the electronic effects of the 2-chlorobenzenesulfonyl group on the reactivity of the pyrrolidine moiety?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution, showing electron-withdrawing effects of the sulfonyl group destabilizing the pyrrolidine lone pair. X-ray crystallography reveals conformational changes (e.g., puckering angle of pyrrolidine) that correlate with reactivity in nucleophilic substitutions .

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